

Application Notes and Protocols for 1-Adamantanethiol Derivatives in Anticancer Therapeutics Development

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Compound of Interest		
Compound Name:	1-Adamantanethiol	
Cat. No.:	B1212722	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, is a privileged motif in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to interact with hydrophobic pockets of biological targets, have led to its incorporation into numerous therapeutic agents. While **1-adamantanethiol** itself is utilized in the development of drug delivery systems, such as gold nanorod-based therapeutics, its derivatives have emerged as promising candidates in the development of novel anticancer therapeutics.[1][2][3] These derivatives have demonstrated potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action, including the modulation of key signaling pathways involved in apoptosis and cell proliferation.[4][5][6]

This document provides detailed application notes and experimental protocols for the investigation of **1-adamantanethiol** derivatives as anticancer agents. It includes a summary of quantitative data, step-by-step methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Anticancer Activity of 1-Adamantanethiol Derivatives



The following tables summarize the in vitro cytotoxic activity of various **1-adamantanethiol** derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative Class	Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Indole- Thiourea	7s	H460	Lung Cancer	< 20	[4]
7n	H460	Lung Cancer	< 20	[4]	
7w	H460	Lung Cancer	< 20	[4]	
Isothiourea	5	Hep-G2	Hepatocellula r Carcinoma	7.70	[5]
6	Hep-G2	Hepatocellula r Carcinoma	3.86	[5]	
Indole- Thiourea (CDK9 Inhibitor)	71	SGC-7901	Gastric Cancer	2.26 ± 0.04	[6]

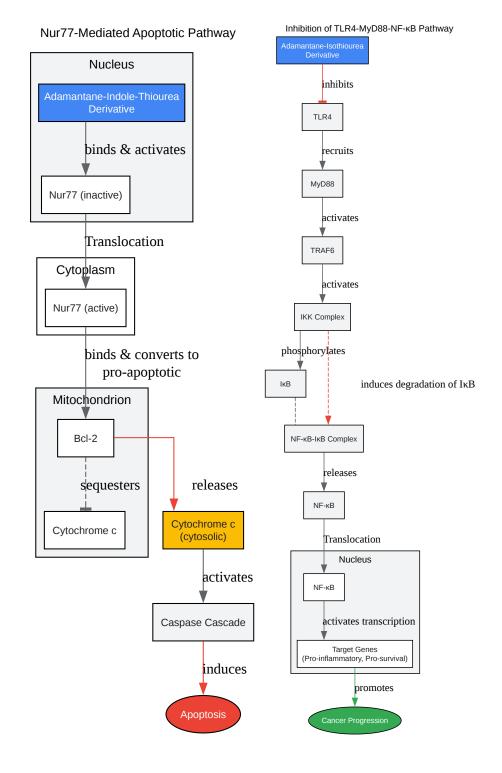
Signaling Pathways and Mechanisms of Action

Several key signaling pathways have been identified as targets for the anticancer activity of **1-adamantanethiol** derivatives. Understanding these pathways is crucial for mechanism-of-action studies and the rational design of more potent and selective drug candidates.

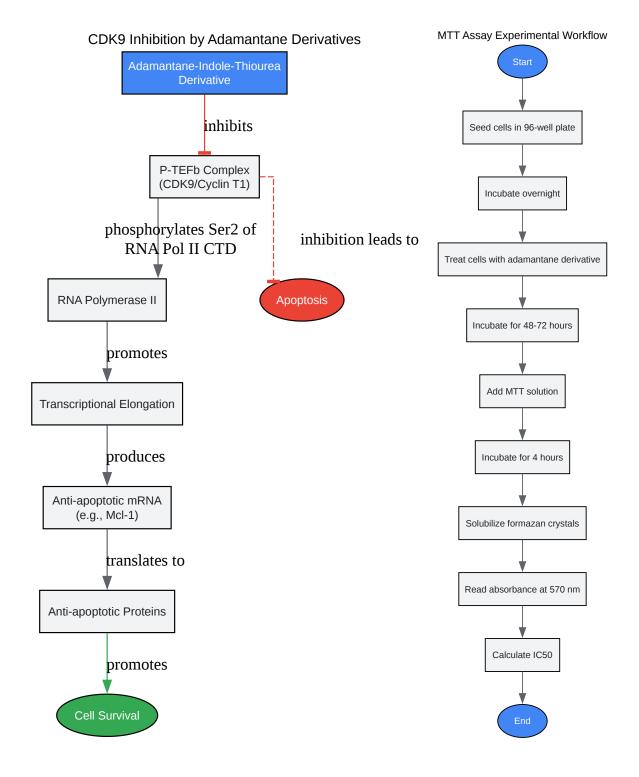
Nur77-Mediated Apoptosis

Certain adamantane-indole-thiourea derivatives induce apoptosis by modulating the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B).[4] Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with BcI-2, converting it from an anti-apoptotic to a pro-apoptotic protein. This leads to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[7][8][9]

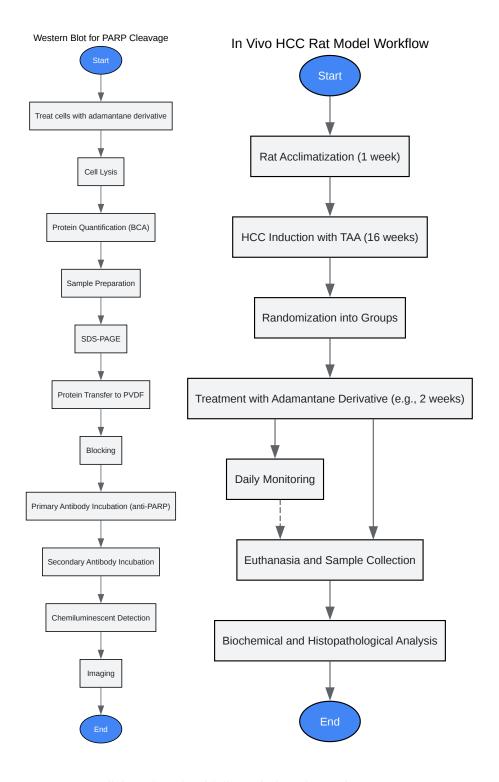












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